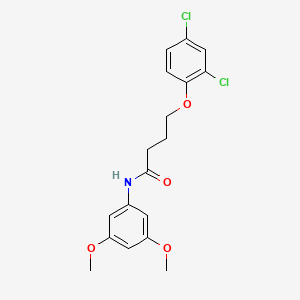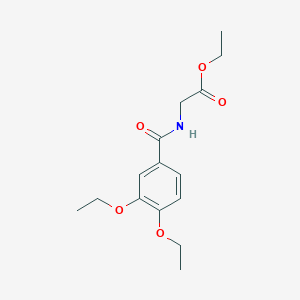
ethyl N-(3,4-diethoxybenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3,4-diethoxybenzoyl)glycinate, also known as ethyl ferulate, is a natural compound found in various plant species. This compound has been shown to possess several beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Researchers are actively studying the synthesis, mechanism of action, and potential applications of ethyl ferulate in scientific research.
Mécanisme D'action
The mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate is not fully understood. However, it is believed that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, respectively. Ethyl ferulate may also activate certain signaling pathways in the body, leading to its beneficial effects.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its natural origin. It can be easily extracted from plant sources, making it a readily available compound for research. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has been shown to be relatively safe and non-toxic, making it a promising compound for use in the development of new drugs and therapies.
One limitation of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its low solubility in water. This can make it difficult to dissolve and work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and its potential side effects.
Orientations Futures
There are several future directions for research on ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate. One area of interest is its potential use in the development of new anti-cancer therapies. Additionally, researchers are studying the effects of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate on various signaling pathways in the body, which may lead to the development of new drugs for the treatment of chronic diseases. Finally, researchers are exploring new methods for synthesizing ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate, which may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
Ethyl ferulate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with ethanol and a catalyst, such as sulfuric acid. This reaction forms ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and water. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between ferulic acid and ethanol.
Applications De Recherche Scientifique
Ethyl ferulate has been studied extensively for its potential applications in scientific research. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has anti-inflammatory properties, which can help reduce inflammation in the body. These properties make ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate a promising compound for use in the development of new drugs and therapies.
Propriétés
IUPAC Name |
ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-19-12-8-7-11(9-13(12)20-5-2)15(18)16-10-14(17)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQKVGZQXQWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

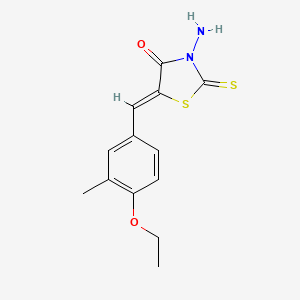
![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)


![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

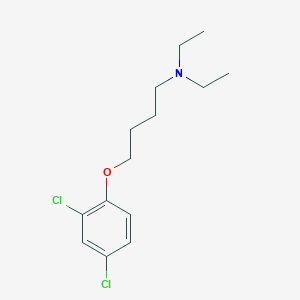
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
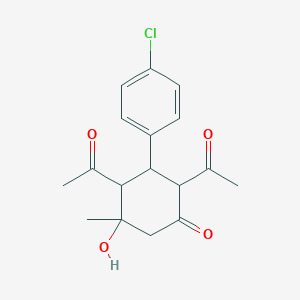
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
